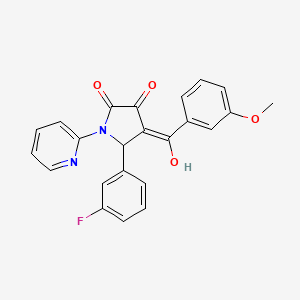

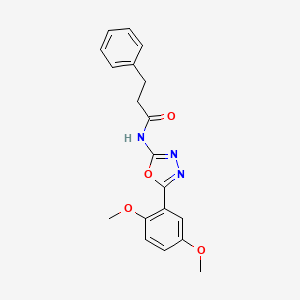

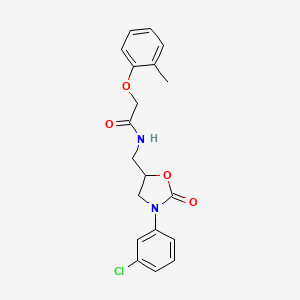

(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of furan platform chemicals (FPCs), which are directly available from biomass . The products are 2-amino-3-cyano-furans equipped with a chiral polyhydroxyalkyl group in the 5-position . Another synthesis method involves the use of malononitrile as the activated methylene reactant .Applications De Recherche Scientifique

Modifications and Biological Evaluation of Related Compounds

Research on compounds with similar structures, such as amino-3,5-dicyanopyridines, demonstrates the potential of these scaffolds in developing adenosine receptor (AR) ligands with applications in treating neuropathic pain. A study highlighted the synthesis and pharmacological evaluation of these compounds, showing selectivity and inverse agonist profile for human A1AR, with some derivatives also acting as mixed hA1AR inverse agonists/A2A and A2B AR antagonists. These compounds have shown promise in reducing oxaliplatin-induced neuropathic pain, suggesting potential applications in pain management (Betti et al., 2019).

Applications in Corrosion Inhibition

The study of amino acid compounds, including derivatives with furan structures, as corrosion inhibitors for steel in acidic solutions illustrates an application in materials science. These compounds, studied through electrochemical methods, displayed mixed-type inhibition characteristics, adhering to the surface of N80 steel and following Langmuir adsorption isotherm. This research provides insights into eco-friendly corrosion inhibition strategies, highlighting the relevance of such compounds in protecting metals from corrosion in industrial settings (Yadav et al., 2015).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic structures from compounds bearing furan and amino functionalities showcases the versatility of these molecules in organic synthesis. Research efforts have led to the development of methods for creating a range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Such studies contribute to the advancement of synthetic methodologies, enabling the creation of compounds with potential bioactivity or novel material properties (Koza et al., 2013).

Propriétés

IUPAC Name |

methyl 2-[5-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c1-26-21(25)18-7-3-2-6-17(18)19-9-8-15(28-19)11-14(12-22)20(24)23-13-16-5-4-10-27-16/h2-11H,13H2,1H3,(H,23,24)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSIFYVLHUWLEZ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

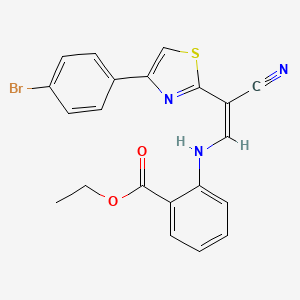

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2555968.png)